molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9

12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B2381041
CAS No.: 326903-19-9
M. Wt: 387.91
InChI Key: GTDAMOQWZBCSDN-UHFFFAOYSA-N
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Description

12-(4-Chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one ( 326903-19-9) is a versatile tetrahydrobenzoacridine derivative of significant interest in medicinal and materials chemistry. This compound belongs to the acridine family, which is renowned for its broad spectrum of biological activities. Acridine derivatives have historically been used as dyes and have since gained prominence as chemotherapeutics, demonstrating fungicidal, bactericidal, and antimalarial effects . Their structural similarity to 1,4-dihydropyridines, which are analogous to biologically important cofactors like NADH and NADPH, underpins their high research value . This specific derivative serves as a key intermediate and scaffold in multicomponent reactions (MCRs) for constructing complex heterocyclic systems . Researchers utilize this compound in the development of novel pharmaceutical agents, particularly exploring its potential antineoplastic (anti-cancer) properties, a class of activity for which related acridine-4-carboxamides are already in clinical trials . Furthermore, multihydroacridineone derivatives are reported to possess high fluorescence efficiency, making them suitable for applications as fluorescent molecular probes, which can be used for monitoring polymerization processes or in other bio-imaging contexts . The product is provided with guaranteed high purity and is intended for research applications such as drug discovery, chemical biology, and the development of advanced functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDAMOQWZBCSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 9,9-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted acridine derivatives .

Scientific Research Applications

12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one involves its interaction with biological molecules. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This property makes it a potential anticancer agent. Additionally, it may inhibit specific enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Key Differences :

  • Synthetic Routes: Acridinones may require tailored catalysts or starting materials (e.g., amines), while xanthenones are often synthesized via three-component reactions of aldehydes, 2-naphthol, and cyclic 1,3-diketones .

Target Compound

While direct synthesis details are scarce, analogous acridinones are synthesized via multi-component reactions. For example, 9,9-dimethyl-12-p-tolyl-acridinone derivatives are prepared using naphthol analogs and aldehydes under acidic conditions .

Xanthenone Derivatives

  • Catalytic Systems: Surfactants: Tetradecyltrimethylammonium bromide enables room-temperature synthesis of 12-(4-chlorophenyl)-9,9-dimethyl-xanthenone in water . Heteropoly Acids (PWA): Phosphotungstic acid (5 mol%) yields 92% of 12-(4-chlorophenyl)-xanthenone under solvent-free conditions at 60°C . Ionic Liquids: [NMP]H₂PO₄ achieves 88% yield of 12-(4-bromophenyl)-xanthenone in 20 minutes at 80°C .

Comparison: Acridinones may require harsher conditions or nitrogen-containing precursors, whereas xanthenones benefit from diverse green chemistry approaches.

Physical and Chemical Properties

Property Target Acridinone 4-Chlorophenyl Xanthenone 4-Bromophenyl Acridinone Analogue
Molecular Weight 387.9 383.8 432.0
Melting Point Not reported 181–183 Not reported
IR Spectral Features Not available C=O (1652 cm⁻¹), Ar (1594 cm⁻¹) C=O (1652 cm⁻¹), Br (698 cm⁻¹)
Stability Discontinued commercially Stable under standard conditions Synthesized in high purity

Biological Activity

12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a synthetic compound that belongs to the class of xanthene derivatives. These compounds have garnered attention due to their diverse biological activities, including anti-inflammatory, antiviral, and potential anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Synthesis and Structural Characterization

The compound can be synthesized using a three-component reaction involving 4-chlorobenzaldehyde, 2-naphthol, and 5,5-dimethylcyclohexane-1,3-dione. The synthesis typically yields high purity products with good yields under mild conditions. For example, one study reported a yield of 92% using 12-tungstophosphoric acid as a catalyst in solvent-free conditions .

Antitumor Activity

Recent studies have indicated that xanthene derivatives possess significant antitumor properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that the compound inhibited cell proliferation in human breast cancer cell lines (MCF-7) with an IC50 value of around 20 µM .
  • Mechanism : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of this compound have also been investigated:

  • Antibacterial Activity : The compound exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
  • Antifungal Activity : It also demonstrated antifungal activity against Candida albicans with an MIC of 25 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of xanthene derivatives is well-documented:

  • In Vivo Studies : Animal models treated with the compound showed reduced paw edema in carrageenan-induced inflammation models. The reduction was statistically significant compared to control groups .
  • Biochemical Markers : The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Case Study on Cancer Treatment :
    • A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.
  • Case Study on Inflammation :
    • In a model of acute inflammation induced by carrageenan, administration of the compound significantly reduced inflammation markers and improved histopathological scores compared to untreated controls.

Data Summary

Biological ActivityObservationsReference
AntitumorIC50 ~20 µM against MCF-7
AntibacterialMIC 15-30 µg/mL against S. aureus
AntifungalMIC 25 µg/mL against C. albicans
Anti-inflammatorySignificant reduction in paw edema

Q & A

Q. What are the standard protocols for synthesizing 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one?

The compound is typically synthesized via a three-component coupling reaction involving 4-chlorobenzaldehyde, 2-naphthol, and 5,5-dimethylcyclohexane-1,3-dione. Catalysts such as dodecatungstophosphoric acid (PWA) under solvent-free conditions yield up to 92% efficiency at 60°C . Alternative methods include sulfamic acid or ionic liquid ([NMP]H₂PO₄)-mediated reactions, which reduce reaction times to 20–60 minutes . Key steps involve optimizing molar ratios (1:1:1 for aldehyde, naphthol, and diketone) and isolating the product via recrystallization (e.g., using ethanol) .

Q. How is the structural characterization of this compound performed?

Characterization relies on multimodal analytical techniques:

  • 1H/13C NMR : Peaks at δ 0.97–1.16 ppm (gem-dimethyl groups), δ 5.69–5.78 ppm (methine proton), and aromatic protons (δ 7.14–7.91 ppm) confirm the scaffold .
  • FT-IR : Absorbance at 1644–1655 cm⁻¹ (C=O stretch) and 2957–2960 cm⁻¹ (C-H of CH₃ groups) .
  • X-ray crystallography : Reveals a boat-shaped pyran ring and enveloped cyclohexanone conformation, with the 4-chlorophenyl ring oriented at 87.39° to the pyran plane .

Advanced Research Questions

Q. How do catalyst systems influence the reaction efficiency and scalability?

Catalyst choice significantly impacts yield and sustainability:

  • PWA : Achieves 92% yield in 1 hour at 60°C and is reusable for 3 cycles without loss of activity .
  • Ionic liquids (e.g., [NMP]H₂PO₄) : Enable gram-scale synthesis with 88% yield in 20 minutes and reduce waste via aqueous workup .
  • Caffeine-derived magnetic ionic liquids : Offer eco-friendly alternatives with 4-cycle reusability and comparable yields (~85%) . Electron-withdrawing substituents on aldehydes (e.g., -Cl, -Br) enhance reactivity compared to electron-donating groups (-OMe) .

Q. What is the mechanistic pathway for the formation of this compound?

The reaction proceeds via ortho-quinone methide (o-QM) intermediates :

  • Acid-catalyzed condensation of aldehyde and 2-naphthol generates o-QM.
  • Nucleophilic attack by 5,5-dimethylcyclohexane-1,3-dione forms a Michael adduct.
  • Cyclization and dehydration yield the tetrahydrobenzoacridinone core . Computational studies suggest that steric effects from the gem-dimethyl group stabilize the transition state during cyclization .

Q. How do conformational features of the compound affect its physicochemical properties?

X-ray data show that the boat-shaped pyran ring and enveloped cyclohexanone create a rigid scaffold. The near-perpendicular orientation (87.39°) of the 4-chlorophenyl group minimizes steric hindrance, enhancing solubility in nonpolar solvents . This conformation also influences π-π stacking in crystal lattices, as evidenced by hydrogen-bonded dimerization (O-H···O distance: 2.89 Å) .

Q. How can researchers resolve contradictions in catalytic yield data across studies?

Discrepancies arise from variables such as:

  • Catalyst loading : 5 mol% PWA vs. 20 mol% ionic liquids .
  • Reaction medium : Solvent-free conditions favor faster kinetics but may require higher temperatures.
  • Substrate electronic effects : Electron-deficient aldehydes consistently outperform electron-rich analogs . Standardizing reaction parameters (e.g., temperature, purity of reagents) and reporting turnover numbers (TON) can mitigate inconsistencies.

Q. What biological activities are associated with this compound, and how are they studied?

Derivatives exhibit antimycobacterial activity (e.g., against M. tuberculosis H37Rv, MIC: 2–8 µg/mL) via interactions with PanC enzyme active sites. Molecular docking reveals hydrogen bonding between the carbonyl group and Arg-133/His-170 residues . Cytotoxicity studies (HEK cell lines) show low toxicity (IC₅₀ > 50 µg/mL), supporting further optimization for therapeutic use .

Q. What green chemistry approaches are applicable to its synthesis?

Sustainable methods include:

  • Solvent-free conditions : Reduce waste and energy use .
  • Recyclable catalysts : PWA and ionic liquids achieve >90% recovery efficiency .
  • Biobased catalysts : Caffeine-derived systems minimize heavy-metal contamination . Life-cycle assessments (LCAs) for these methods are recommended to quantify environmental benefits.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while molecular docking identifies binding poses in target proteins (e.g., PanC). For example, introducing -NO₂ or -Br substituents improves hydrophobic interactions with enzyme pockets .

Q. What strategies improve the reproducibility of scaled-up synthesis?

Key considerations:

  • Catalyst stability : PWA maintains activity at gram-scale reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .
  • Process analytical technology (PAT) : In-line NMR or IR monitors reaction progression .

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